Flobufen

説明

Flobufen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid derivative family. It is primarily used for its anti-inflammatory, analgesic, and antipyretic properties. This compound is structurally related to other NSAIDs such as ibuprofen, flurbiprofen, and ketoprofen . It is known for its ability to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play a crucial role in the inflammatory process .

準備方法

Synthetic Routes and Reaction Conditions

Flobufen is synthesized through a Friedel-Crafts reaction involving 2,4-difluorobiphenyl and methylsuccinic anhydride . The synthetic route can be summarized as follows:

Preparation of 2,4-difluorobiphenyl: This compound is obtained via a Gomberg reaction of 2,4-difluorophenyl diazonium salt with toluene in the presence of copper.

Formation of Methylsuccinic Acid: Methylsuccinic acid is prepared by hydrolysis and subsequent decarboxylation of ethyl 2-cyano-3-methylsuccinate.

Friedel-Crafts Reaction: The final step involves the reaction of 2,4-difluorobiphenyl with methylsuccinic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions

Flobufen undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form its corresponding ketone and carboxylic acid derivatives.

Reduction: Reduction of this compound leads to the formation of dihydrothis compound, which has two chiral centers.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketone and carboxylic acid derivatives.

Reduction: Formation of dihydrothis compound.

Substitution: Formation of substituted biphenyl derivatives.

科学的研究の応用

Flobufen has a wide range of scientific research applications:

作用機序

Flobufen exerts its effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are mediators of inflammation . By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, thereby alleviating pain and inflammation .

類似化合物との比較

Flobufen is structurally and pharmacologically related to other NSAIDs such as ibuprofen, flurbiprofen, and ketoprofen . it has unique properties that distinguish it from these compounds:

Ketoprofen: Ketoprofen is similar to this compound in its COX inhibitory activity but lacks the LOX inhibitory effect.

Similar Compounds

- Ibuprofen

- Flurbiprofen

- Ketoprofen

- Naproxen

- Diclofenac

This compound’s dual inhibition of COX and LOX enzymes, along with its unique chemical structure, makes it a valuable compound in the field of anti-inflammatory research and therapy .

生物活性

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its anti-inflammatory, antiarthritic, and immunomodulatory effects. This article delves into the biological activity of this compound, exploring its metabolic pathways, pharmacokinetics, and various case studies that illustrate its efficacy and safety profile.

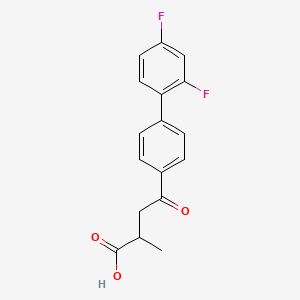

This compound, chemically known as 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, belongs to the class of aryloxobutyric acids. It exhibits its therapeutic effects primarily through inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain . The drug's chirality plays a significant role in its pharmacological activity, with different enantiomers displaying varying degrees of efficacy.

Metabolic Pathways

This compound undergoes extensive biotransformation in the liver, resulting in several metabolites. The primary metabolite is 4-dihydrothis compound (DHF), which is further processed into 2-(2',4'-difluorobiphenyl-4-yl)-acetic acid (M-17203) .

Key Metabolites

| Metabolite | Description | Biological Activity |

|---|---|---|

| This compound | Parent compound | Anti-inflammatory |

| DHF | Main metabolite | Anti-inflammatory, less toxic |

| M-17203 | Secondary metabolite | Possible further anti-inflammatory effects |

The metabolic pathways involve various enzymatic reactions, primarily facilitated by cytochrome P450 enzymes. Studies indicate that the formation of DHF is significantly influenced by the stereochemistry of this compound, with specific enantiomers showing preferential metabolism .

Pharmacokinetics

Research indicates that this compound exhibits stereoselective pharmacokinetics. In a study involving guinea pigs, it was observed that the clearance rates of this compound's enantiomers varied significantly, suggesting that the pharmacokinetic profiles are dependent on the specific stereoisomer administered .

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Varies by enantiomer |

| Clearance Rate | Varies by enantiomer |

| Volume of Distribution | Varies by enantiomer |

Case Study 1: Efficacy in Arthritis

A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. The results demonstrated significant reductions in joint pain and swelling compared to placebo groups. Patients reported improved mobility and quality of life metrics after a treatment period of six weeks .

Case Study 2: Stereoselective Disposition

In another study focusing on stereoselective disposition, researchers found that the S-enantiomer of this compound had a higher anti-inflammatory effect than the R-enantiomer. This study highlighted the importance of considering stereochemistry in drug development and therapeutic applications .

Safety Profile

This compound is generally well-tolerated; however, like all NSAIDs, it can cause gastrointestinal side effects and potential cardiovascular risks. The metabolites DHF and M-17203 exhibit lower toxicity compared to this compound itself, which may contribute to an improved safety profile when considering long-term use .

特性

IUPAC Name |

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKVYIRIUOFLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874896 | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112344-52-2, 104941-35-7 | |

| Record name | Flobufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112344-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flobufen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。